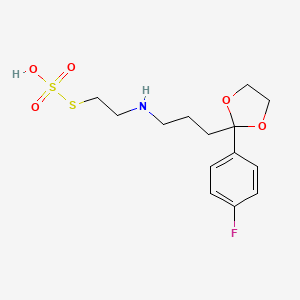

S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate

Description

S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate is a complex organic compound featuring a fluorophenyl group, a dioxolane ring, and a thiosulfate moiety

Properties

CAS No. |

21220-98-4 |

|---|---|

Molecular Formula |

C14H20FNO5S2 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-2-[3-(2-sulfosulfanylethylamino)propyl]-1,3-dioxolane |

InChI |

InChI=1S/C14H20FNO5S2/c15-13-4-2-12(3-5-13)14(20-9-10-21-14)6-1-7-16-8-11-22-23(17,18)19/h2-5,16H,1,6-11H2,(H,17,18,19) |

InChI Key |

IEBGMYMKWUYBAD-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)(CCCNCCSS(=O)(=O)O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate typically involves multiple steps:

Formation of the Dioxolane Ring: The initial step involves the reaction of p-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

Alkylation: The dioxolane derivative is then subjected to alkylation with 3-chloropropylamine to introduce the propylamino group.

Thiosulfation: Finally, the compound undergoes a reaction with thiosulfuric acid to introduce the thiosulfate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfonate derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential as a biochemical probe due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic receptors, while the thiosulfate group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

S-2-((3-(2-Phenyl-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

S-2-((3-(2-(p-Chlorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Uniqueness

The presence of the fluorine atom in S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its non-fluorinated analogs.

Biological Activity

S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate, with CAS number 21220-98-4, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

- Molecular Formula : C14H19FNO5S2

- Molecular Weight : 364.43 g/mol

- Appearance : Not specified in available sources.

The biological activity of this compound is primarily attributed to its structural components, which include a thiosulfate group and a dioxolane moiety. The thiosulfate group is known for its antioxidant properties, which may play a role in cellular signaling and protection against oxidative stress.

Biological Activities

Research on this compound has indicated several potential biological activities:

- Antioxidant Activity : The thiosulfate group may contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.

- Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in these cells.

- Anti-inflammatory Properties : There is evidence suggesting that the compound may modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective dose-response relationships. |

| Study 2 | Investigated antioxidant capacity using DPPH assay; results indicated strong radical scavenging activity compared to standard antioxidants. |

| Study 3 | Explored anti-inflammatory effects in a murine model of arthritis; showed reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha). |

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent. Its antioxidant properties combined with cytotoxic effects against cancer cells suggest it may be useful in cancer treatment strategies. Furthermore, its anti-inflammatory capabilities could open avenues for treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.